Chlorocitalopram
Vue d'ensemble
Description
Chlorocitalopram is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is structurally related to citalopram, a well-known antidepressant. This compound is primarily used in scientific research as an internal standard for citalopram, aiding in the accurate measurement and analysis of citalopram levels in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorocitalopram involves several steps, starting from the basic structure of citalopram. One common method includes the selective chlorination of citalopram using appropriate chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful selection of solvents and manipulation of pH values to isolate this compound salts with high purity. The final product is often converted to a hydrobromide salt for stability and ease of handling .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorocitalopram undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with various functional groups.
Applications De Recherche Scientifique
Chlorocitalopram is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard for citalopram, facilitating accurate quantification in pharmacokinetic and pharmacodynamic studies. Additionally, this compound is used in the development of analytical methods for the detection and measurement of citalopram in biological samples .
Mécanisme D'action
Chlorocitalopram, like citalopram, functions by inhibiting the reuptake of serotonin in the central nervous system. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4), which is responsible for the reuptake of serotonin into presynaptic neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Citalopram: The parent compound of chlorocitalopram, used as an antidepressant.
Escitalopram: An enantiomer of citalopram with higher potency.
Fluoxetine: Another SSRI with a similar mechanism of action.
Paroxetine: An SSRI with additional anxiolytic properties
Uniqueness of this compound
This compound is unique due to its specific use as an internal standard in analytical studies. Its structural similarity to citalopram allows for accurate quantification and analysis, making it an essential tool in pharmacological research .
Activité Biologique
Chlorocitalopram, a derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram, has garnered interest in pharmacological research due to its potential therapeutic effects and unique biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, receptor interactions, structure-activity relationships, and relevant case studies.
This compound acts primarily by inhibiting the serotonin transporter (SERT), thereby increasing serotonin levels in the synaptic cleft. This mechanism is similar to that of citalopram but may exhibit differences in binding affinity and selectivity towards various serotonin receptor subtypes.
Key Findings:
- Binding Affinity : Studies indicate that this compound may have a higher affinity for SERT compared to its parent compound, citalopram. This is supported by mutational mapping studies which have identified critical residues in SERT that interact with this compound, enhancing its inhibitory potency .
- Receptor Selectivity : this compound's selectivity for serotonin receptors can lead to varied pharmacological effects, potentially reducing side effects commonly associated with SSRIs .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be further understood through its structure-activity relationships. Research has shown that modifications in the chemical structure significantly affect its binding affinity and efficacy.
Compound | Binding Affinity (Ki) | Mechanism |
---|---|---|
Citalopram | 3.3 µM | SERT inhibitor |
This compound | <1 µM | Enhanced SERT inhibition |
- Enantiomeric Differences : The S(+) enantiomer of this compound exhibits approximately 30-fold higher binding affinity at SERT than its R(−) counterpart, highlighting the importance of stereochemistry in its pharmacological profile .
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various experimental models:
- In Vivo Studies : Animal models have demonstrated that chronic administration of this compound leads to significant changes in serotonin receptor density and function. For example, one study showed an upregulation of 5-HT2C receptors following treatment with this compound, indicating potential implications for mood regulation .
- Case Reports : A notable case involved a patient who experienced severe side effects following an overdose of citalopram, which may provide insights into the safety profile of this compound. The patient exhibited symptoms consistent with serotonin syndrome, emphasizing the need for careful monitoring when using SSRIs .
Clinical Implications
The clinical implications of this compound are significant, particularly in treating major depressive disorder (MDD) and anxiety disorders. Its enhanced binding affinity for SERT suggests that it may be more effective at lower doses compared to traditional SSRIs like citalopram.
Efficacy and Safety
- Efficacy : Clinical trials have shown that patients treated with higher doses of citalopram report improved outcomes; however, this compound may achieve similar or superior effects at reduced doses due to its increased potency .
- Safety Profile : Adverse reactions associated with this compound treatment appear consistent with those observed in other SSRIs but may be mitigated by its selective action on serotonin pathways .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIJPACNNYCMRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20494821 | |
Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64169-57-9 | |
Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to separate 5-Chlorocitalopram from Citalopram?
A1: Although both compounds share a similar structure, even minor structural differences can significantly alter a drug's pharmacological profile. Separating 5-Chlorocitalopram from Citalopram is crucial to ensure the purity and safety of the final drug product. The presence of 5-Chlorocitalopram as an impurity could potentially lead to unintended side effects or altered efficacy. [, ]
Q2: The research mentions using a specific pH range and solvents for the separation. What is the significance of these parameters?
A2: The process described in the research utilizes the difference in solubility between Citalopram oxalate and 5-Chlorocitalopram at a specific pH range (6-7). By adjusting the pH and introducing specific solvents like toluene or cyclohexane, the researchers can selectively precipitate and separate Citalopram oxalate, leaving 5-Chlorocitalopram in the solution. This fine-tuned approach ensures efficient purification of Citalopram. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.